molecular formula C16H24N4S B7743991 Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)-

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)-

Cat. No.: B7743991
M. Wt: 304.5 g/mol
InChI Key: ORBSBKFHNKECMT-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a fused ring system combining pyrimidine and benzothiophene structures, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- typically involves multicomponent reactions. One common method includes the cyclization of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of stable, commercially available catalysts suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as carbonyls or carboxyls.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace hydrogen atoms or other substituents with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action for pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-b]benzothiophene, 5,6,7,8-tetrahydro-4-(2-diethylaminoethylamino)- stands out due to its specific structural features and the presence of the diethylaminoethylamino group, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N',N'-diethyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S/c1-3-20(4-2)10-9-17-15-14-12-7-5-6-8-13(12)21-16(14)19-11-18-15/h11H,3-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSBKFHNKECMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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